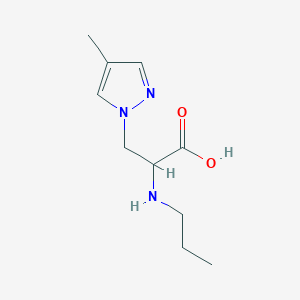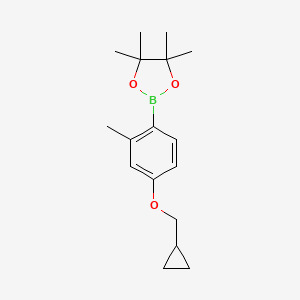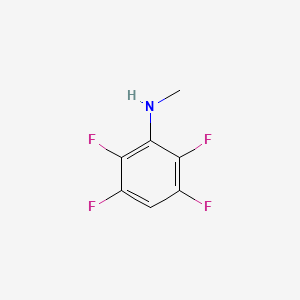![molecular formula C13H16ClNO B13482822 (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol](/img/structure/B13482822.png)
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-(4-Chlorophenyl)-3-azabicyclo[311]heptan-1-yl)methanol is a complex organic compound characterized by its unique bicyclic structure This compound features a chlorophenyl group attached to a bicyclic azabicycloheptane ring system, with a methanol group at the 1-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol typically involves multiple steps, starting with the formation of the bicyclic azabicycloheptane ring system. This can be achieved through a series of cyclization reactions, often using starting materials such as 4-chlorobenzyl chloride and azabicyclo[3.1.1]heptane derivatives. The reaction conditions usually involve the use of strong bases and solvents like dichloromethane or toluene, under controlled temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. Additionally, purification steps such as recrystallization or chromatography are employed to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form aldehydes or carboxylic acids.
Reduction: The chlorophenyl group can be reduced to a phenyl group under specific conditions.
Substitution: The chlorine atom in the chlorophenyl group can be substituted with other functional groups, such as amines or hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products
Oxidation: Formation of 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-al or 5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-oic acid.
Reduction: Formation of 5-(phenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
Substitution: Formation of 5-(4-aminophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol.
Aplicaciones Científicas De Investigación
(5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or analgesic effects.
Industry: Utilized in the development of new materials or as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
The mechanism of action of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalysis.
Comparación Con Compuestos Similares
Similar Compounds
(5-(4-Bromophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a bromine atom instead of chlorine.
(5-(4-Methylphenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a methyl group instead of chlorine.
(5-(4-Fluorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol: Similar structure with a fluorine atom instead of chlorine.
Uniqueness
The uniqueness of (5-(4-Chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl)methanol lies in its specific substitution pattern and the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C13H16ClNO |
|---|---|
Peso molecular |
237.72 g/mol |
Nombre IUPAC |
[5-(4-chlorophenyl)-3-azabicyclo[3.1.1]heptan-1-yl]methanol |
InChI |
InChI=1S/C13H16ClNO/c14-11-3-1-10(2-4-11)13-5-12(6-13,9-16)7-15-8-13/h1-4,15-16H,5-9H2 |
Clave InChI |
FCYXWIQTXAWRQK-UHFFFAOYSA-N |
SMILES canónico |
C1C2(CC1(CNC2)C3=CC=C(C=C3)Cl)CO |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



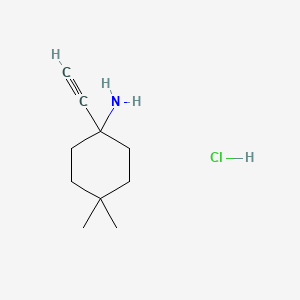



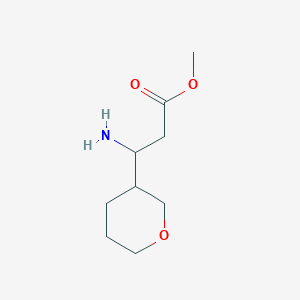
![3,3-Dimethyl-1-oxa-7-azaspiro[3.5]nonanehydrochloride](/img/structure/B13482787.png)

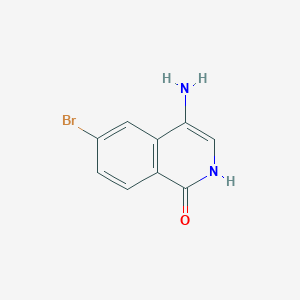

![1-(5-Chloro-1h-benzo[d]imidazol-2-yl)propan-1-amine](/img/structure/B13482827.png)
